

Application Notes and Protocols for Ethanol Injection Method of DODAC Liposomes

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Compound of Interest

Compound Name: *Dimethyldioctadecylammonium*

Cat. No.: *B077308*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of Dioctadecyldimethylammonium chloride (DODAC) liposomes using the ethanol injection method. This technique is favored for its simplicity, rapidity, and scalability in producing unilamellar vesicles suitable for various applications, particularly in drug and gene delivery.

Introduction to DODAC Liposomes and the Ethanol Injection Method

DODAC is a cationic lipid that is frequently utilized in the formulation of liposomes for the delivery of therapeutic molecules such as nucleic acids and certain drugs. The positive charge of DODAC liposomes facilitates interaction with negatively charged cell membranes, enhancing cellular uptake.

The ethanol injection method is a straightforward technique for liposome preparation. It involves the rapid injection of a lipid solution in ethanol into an aqueous phase under controlled conditions. The rapid dilution of ethanol in the aqueous phase leads to the self-assembly of lipids into bilayer vesicles. This method is known for producing small unilamellar vesicles (SUVs) with a relatively narrow size distribution.^[1] Key parameters influencing the final liposome characteristics include the lipid concentration, the ratio of the organic to the aqueous phase, the injection rate, and the temperature of the aqueous phase.^[2]

Experimental Protocols

Materials and Equipment

- Lipids:
 - Dioctadecyldimethylammonium chloride (DODAC)
 - Helper lipid (e.g., Cholesterol, DOPE)
- Solvents:
 - Absolute Ethanol (for lipid dissolution)
 - Ultrapure water or a suitable buffer (e.g., PBS) for the aqueous phase
- Equipment:
 - Glass vials or round-bottom flask
 - Syringe with a narrow gauge needle (e.g., 21G)
 - Syringe pump (for controlled injection rate)
 - Magnetic stirrer with a stir bar
 - Water bath or heating block
 - Rotary evaporator or dialysis system (for ethanol removal)
 - Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
 - Spectrophotometer (for encapsulation efficiency determination)

Preparation of DODAC Liposomes by Ethanol Injection

This protocol is a general guideline and may require optimization based on the specific application and desired liposome characteristics.

- Lipid Film Preparation (Optional but recommended for co-lipids):

- Dissolve DODAC and any helper lipids (e.g., cholesterol) in absolute ethanol in a round-bottom flask. The total lipid concentration in the ethanolic solution can range from 10 to 40 mg/mL.
- If a lipid film is preferred for complete solvent removal, the ethanol can be evaporated under a stream of nitrogen or using a rotary evaporator to form a thin lipid film on the wall of the flask. The film should be further dried under vacuum for at least 2 hours to remove residual solvent.
- Re-dissolve the lipid film in a small volume of absolute ethanol.
- Ethanol Injection:
 - Heat the aqueous phase (ultrapure water or buffer) to a temperature above the phase transition temperature of the lipid mixture. For many formulations, this is typically in the range of 40-60°C.[3]
 - Place the aqueous phase in a beaker or flask on a magnetic stirrer and stir at a constant rate (e.g., 300-500 rpm).[2]
 - Draw the ethanolic lipid solution into a syringe.
 - Inject the lipid solution into the center of the vortex of the stirring aqueous phase at a slow and constant rate (e.g., 1 mL/min).[2] The final concentration of ethanol in the aqueous phase should ideally not exceed 7.5% (v/v) to ensure the formation of a homogenous liposome population.
- Liposome Formation and Maturation:
 - Continue stirring the suspension for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the stabilization of the liposomes.
- Ethanol Removal:
 - Remove the residual ethanol from the liposome suspension. This can be achieved by:
 - Dialysis: Dialyze the liposome suspension against a large volume of the aqueous phase using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 12-14

kDa).

- **Rotary Evaporation:** Remove ethanol under reduced pressure using a rotary evaporator. Care must be taken to control the temperature to avoid damaging the liposomes.
- **Sizing (Optional):**
 - To obtain a more uniform size distribution, the liposome suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size.

Characterization of DODAC Liposomes

2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the *in vivo* behavior and stability of the liposomes. They are typically measured using Dynamic Light Scattering (DLS).

- **Protocol:**
 - Dilute the liposome suspension with the aqueous phase to an appropriate concentration for DLS measurement.
 - Transfer the diluted sample to a cuvette.
 - Measure the particle size (Z-average), PDI, and zeta potential using the DLS instrument.
 - Perform measurements in triplicate and report the mean \pm standard deviation.

2.3.2. Encapsulation Efficiency

Encapsulation efficiency (EE%) is the percentage of the drug or molecule of interest that is successfully entrapped within the liposomes.

- **Protocol (for a model hydrophilic drug):**
 - Separate the unencapsulated drug from the liposome suspension. This can be done by methods such as:

- Centrifugation: Pellet the liposomes and measure the drug concentration in the supernatant.
- Size Exclusion Chromatography: Pass the liposome suspension through a column to separate the liposomes from the free drug.
- Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., Triton X-100).
- Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate the EE% using the following formula:

$$\text{EE\%} = (\text{Amount of encapsulated drug} / \text{Total amount of initial drug}) \times 100$$

Data Presentation

The following tables summarize typical quantitative data for liposomes prepared by the ethanol injection method. Note that specific values for DODAC liposomes prepared by this method are limited in the literature, and the provided data for DODAC/PHO-S liposomes were prepared by a method involving sonication after lipid interaction.

Table 1: Physicochemical Properties of DODAC/PHO-S Liposomes

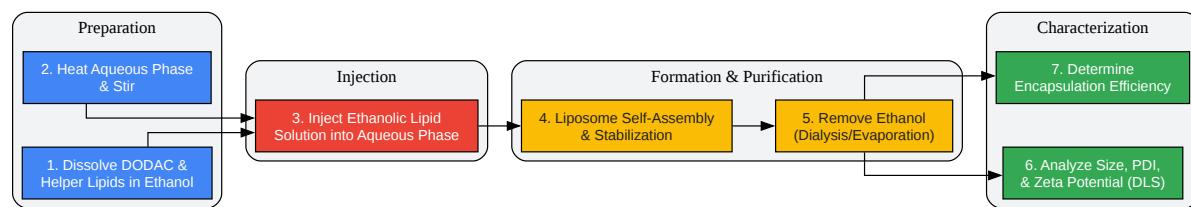
Formulation	Mean Hydrodynamic Diameter (nm)	Zeta Potential (mV)	Reference
DODAC (10 mM) / PHO-S (0.3 mM)	48.3 ± 3.8	Not Reported	[4]
DODAC (10 mM) / PHO-S (2.0 mM)	48.3 ± 3.8	Not Reported	[4]
Empty DODAC (10 mM)	66.8 ± 2.3	Not Reported	[4]

Table 2: General Physicochemical Properties of Liposomes Prepared by Ethanol Injection

Lipid Composition	Particle Size (nm)	PDI	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
DPPC:Cholesterol (70:30)	142 ± 1	0.19 ± 0.0	Not Reported	Not Reported	[2]
Phosal® 53					
MCT (300 mg)	268 ± 15.2	0.671 ± 0.027	Not Reported	Not Reported	[3]
Phosal® 53					
MCT (600 mg)	453 ± 11.5	0.864 ± 0.024	Not Reported	Not Reported	[3]
Phosal® 53					
MCT (900 mg)	913 ± 35	0.502 ± 0.052	Not Reported	Not Reported	[3]

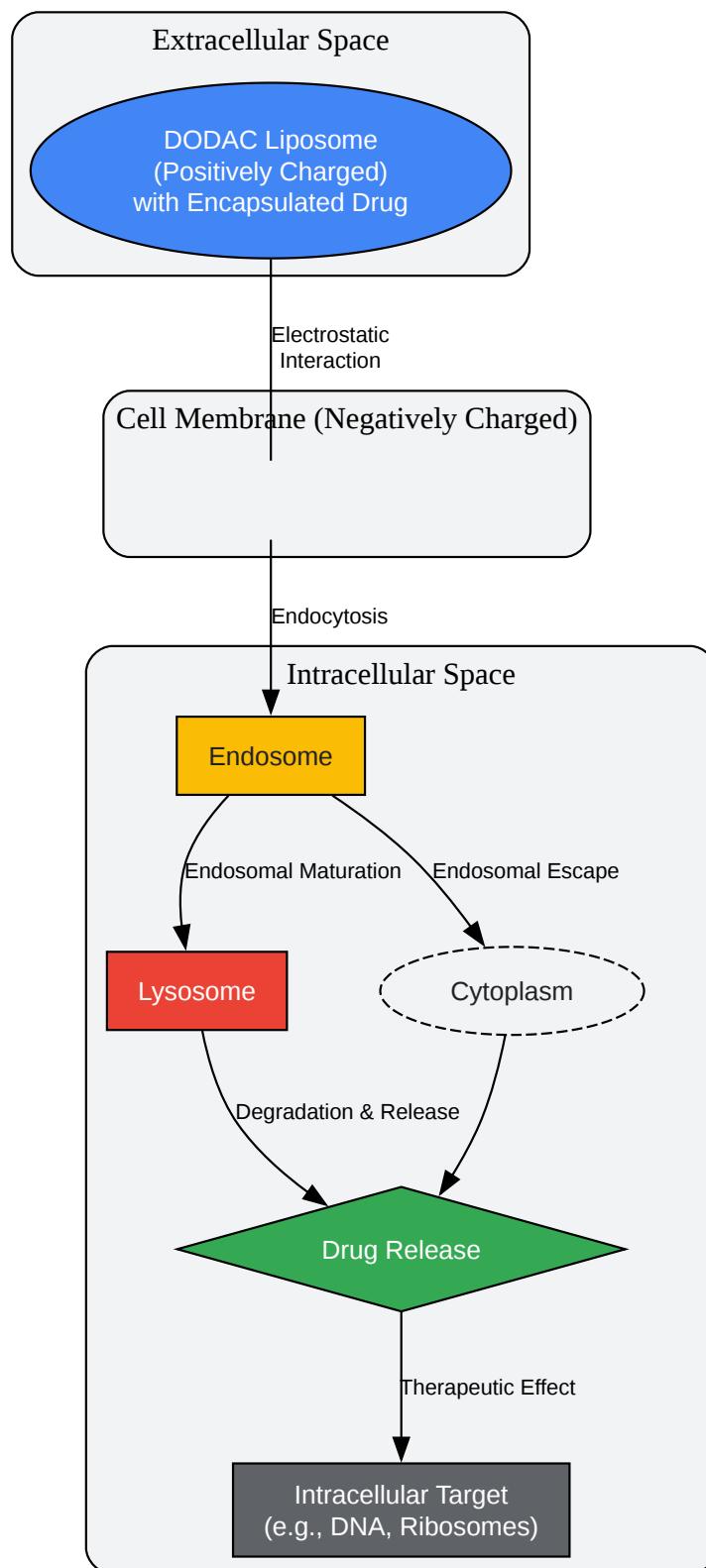
Mandatory Visualizations

Experimental Workflow

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Caption: Workflow for DODAC liposome preparation via ethanol injection.

Hypothetical Signaling Pathway for DODAC Liposome-Mediated Drug Delivery



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Caption: Cellular uptake and drug release pathway of DODAC liposomes.

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